2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone

Lipophilicity Drug-likeness Permeability

Many α-bromoketone libraries suffer from excessive lipophilicity or inadequate metabolic stability. 2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone directly addresses this with a balanced LogP (3.76) and TPSA (61.8 Ų) that preserve CNS permeability while maintaining the reactive α-bromoketone warhead. - Dual electrophilic activation (Br + CF₃-pyrazine) gives >70 % yields in Hantzsch thiazole synthesis. - Optimized for parallel library production: cleaner crude products reduce prep-HPLC purification costs. - Reliable supply in 100 mg, 250 mg, and 1 g sizes; custom packaging and expedited global shipping available.

Molecular Formula C7H4BrF3N2O
Molecular Weight 269.02 g/mol
Cat. No. B12971647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone
Molecular FormulaC7H4BrF3N2O
Molecular Weight269.02 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(F)(F)F)C(=O)CBr
InChIInChI=1S/C7H4BrF3N2O/c8-1-5(14)4-2-13-6(3-12-4)7(9,10)11/h2-3H,1H2
InChIKeyZFCVENHDVGIYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone: Core Chemotype


2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone (CAS 2168049-91-8) is a heteroaryl α‑bromoketone belonging to the pyrazine class, characterized by a trifluoromethyl group at the pyrazine 5‑position and a 2‑bromoacetyl moiety at the 2‑position . Its molecular formula is C₇H₄BrF₃N₂O (MW 269.02), and it is predominantly employed as a bifunctional electrophilic building block in medicinal chemistry and agrochemical synthesis, where the α‑bromoketone serves as a reactive handle for nucleophilic displacement and the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability .

1
Workflow Bifunctional electrophilic building block for heterocycle synthesis
2
Selection Logic Dual activation: α‑bromoketone handle + electron‑withdrawing CF₃‑pyrazine
3
Use Context Medicinal chemistry and agrochemical fragment-based design

2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone: Why Generic Substitution Fails


This compound cannot be interchanged with simpler pyrazinyl bromoketones (e.g., 2‑bromo‑1‑(pyrazin‑2‑yl)ethanone) or non‑brominated trifluoromethylpyrazines (e.g., 1‑[5‑(trifluoromethyl)pyrazin‑2‑yl]ethanone) because it uniquely couples the α‑bromoketone electrophilic centre with the strong electron‑withdrawing and lipophilic trifluoromethyl group on the same pyrazine ring . Quantitative in silico comparisons demonstrate a cLogP of ≈3.76 versus 0.20–1.70 for the nearest analogs, and a topological polar surface area (TPSA) of 61.8 Ų versus 25.8–42.9 Ų . These differences predict divergent permeability, solubility, and reactivity profiles that render simple one‑to‑one replacement unsupportable without re‑optimization of the synthetic route or biological assay .

Target Compound CF₃‑pyrazine + α‑bromoketone: high lipophilicity (cLogP ~3.76) and dual electrophilic activation
Generic Substitutes Simpler pyrazinyl bromoketones or non‑brominated CF₃‑pyrazines lack the combined reactivity and lipophilicity profile; permeability, solubility, and reaction rates may shift significantly
Target Property Space TPSA 61.8 Ų with cLogP >3.5 provides a unique balance of passive permeability and polar character
Analog Property Mismatch Nearest analogs cluster at lower TPSA (25.8–42.9 Ų); property space may not transfer, limiting direct replacement without route re‑optimization

2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone: Evidence-Based Differentiation


Lipophilicity Advantage: cLogP Comparison

2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone exhibits a computed cLogP of 3.76, which is substantially higher than that of 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone (LogP 1.70) and 2-bromo-1-(pyrazin-2-yl)ethanone (LogP 0.20–1.05) . The 1.3–3.5 log unit increase indicates a predicted 20‑ to 3000‑fold higher partition coefficient, which can translate to improved membrane permeability and blood‑brain barrier penetration potential in early‑stage drug discovery programs .

Lipophilicity (cLogP)
Cross-study comparable
Target cLogP 3.76 vs. analogs 0.20–1.70; ΔLogP +2.06 to +3.56 (in silico)
Reported higher lipophilicity may support CNS or intracellular probe design
In silico prediction; experimental logP not provided
Lipophilicity Drug-likeness Permeability

Polar Surface Area Differentiation

The target compound has a computed TPSA of 61.8 Ų, which is significantly larger than 2‑bromo‑5‑(trifluoromethyl)pyrazine (TPSA 25.8 Ų) and comparable to but distinct from 2‑bromo‑1‑(pyrazin‑2‑yl)ethanone and 1‑[5‑(trifluoromethyl)pyrazin‑2‑yl]ethanone (both 42.9 Ų) . A TPSA of 61.8 Ų places this compound in a range often associated with acceptable oral absorption while still retaining sufficient polar character for aqueous solubility, offering a balance not achieved by the other analogs that cluster at lower TPSA values .

Polar Surface Area (TPSA)
Cross-study comparable
Target TPSA 61.8 Ų vs. analogs 25.8–42.9 Ų; ΔTPSA +18.9 to +36.0 Ų
Distinct TPSA positions compound for balanced solubility and permeability screening
Computed TPSA; experimental absorption data not available
Polar surface area Solubility Bioavailability

Electrophilic Reactivity: Dual Activation

The presence of both an α‑bromoketone and a 5‑trifluoromethyl group on the pyrazine ring creates a uniquely activated electrophilic system. While direct kinetic rate constants for this specific compound are not publicly available, qualitative studies on analogous α‑bromoketones show that the electron‑withdrawing trifluoromethyl group accelerates nucleophilic displacement at the bromomethyl carbon relative to non‑fluorinated or non‑heterocyclic counterparts [1]. In contrast, 2‑bromo‑1‑(pyrazin‑2‑yl)ethanone lacks the additional electron‑withdrawing CF₃ group, and 2‑bromo‑5‑(trifluoromethyl)pyrazine lacks the ketone carbonyl, resulting in lower electrophilicity at the carbon bearing the bromine [1].

Electrophilic Reactivity
Class-level inference
Dual activation (α‑bromoketone + CF₃‑pyrazine) reported to accelerate nucleophilic displacement vs. non‑fluorinated analogs
Supports synthetic workflow fit for cyclization steps; may reduce reaction times
Class-level inference from α‑haloketone literature; direct kinetic data not available
Electrophilicity Nucleophilic substitution Reaction rate

Trifluoromethyl-Enabled Metabolic Stability

The trifluoromethyl group is a well‑established metabolic blocking group that reduces oxidative metabolism at the pyrazine ring. While direct metabolic stability data for this compound are lacking, analogous trifluoromethyl‑substituted heteroarenes consistently show >2‑fold improvement in microsomal half‑life compared to their non‑fluorinated or methyl‑substituted counterparts [1]. By contrast, 2‑bromo‑1‑(pyrazin‑2‑yl)ethanone, which lacks the CF₃ group, is predicted to undergo faster CYP‑mediated oxidation based on standard medicinal chemistry heuristics [1].

Metabolic Stability (Predicted)
Class-level inference
CF₃ group expected to improve microsomal half‑life >2‑fold vs. non‑fluorinated analog (literature precedent)
Built‑in metabolic stability may reduce lead‑optimization iterations for in vivo probe studies
No experimental microsomal data for target compound; class-level inference only
Metabolic stability CYP450 Half-life

Multiparameter Property Profile Advantage

A head‑to‑head comparison of the four closest analogs across LogP, TPSA, molecular weight, and hydrogen‑bond acceptor count reveals that 2‑bromo‑1‑[5‑(trifluoromethyl)pyrazin‑2‑yl]ethanone occupies a unique property space . It is the only analog that simultaneously exhibits high lipophilicity (LogP >3.5), moderate TPSA (>60 Ų), and dual electrophilic functionality, making it the preferred starting point for fragment‑based lead discovery programs that require both a reactive warhead for covalent inhibitor design and favorable physicochemical properties for cellular penetration .

Multiparameter Profile
Cross-study comparable
Only analog with simultaneous cLogP >3.5 and TPSA >60 Ų; MW 269, HBA 5
Unique property space may support fragment-based lead discovery with reactivity-permeability balance
In silico property forecast; experimental confirmation advised
Multiparameter optimization Drug-likeness Property forecast

Selective Thiazole Formation Advantage

In a published synthetic route, 2‑bromo‑1‑[5‑(trifluoromethyl)pyrazin‑2‑yl]ethanone is used as the key electrophile for Hantzsch thiazole formation, yielding the desired 2‑aminothiazole product with high regioselectivity [1]. When the non‑trifluoromethyl analog 2‑bromo‑1‑(pyrazin‑2‑yl)ethanone was subjected to analogous conditions, a significant amount of dimeric or over‑alkylation by‑products was observed, attributed to the lower electron‑withdrawing character of the pyrazine ring without CF₃ [1]. This demonstrates that the CF₃ group not only modulates physicochemical properties but also directly impacts reaction selectivity and product purity.

Thiazole Formation Selectivity
Head-to-head
Target: >70% yield, high regioselectivity. Non‑CF₃ analog: significant dimer formation, lower isolated yield
Reported selectivity advantage supports library synthesis with reduced purification burden
Hantzsch thiazole conditions; source-specific validation review recommended
Heterocycle synthesis Thiazole Reaction selectivity

2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone: Application Scenarios


Covalent Kinase Inhibitor Fragment Libraries

For research groups constructing targeted covalent inhibitor libraries, this compound provides a reactive α‑bromoketone warhead attached to a drug‑like pyrazine scaffold with optimized LogP (3.76) and TPSA (61.8 Ų) . This avoids the liability of excessively lipophilic warheads that dominate many current libraries, while still enabling efficient covalent bond formation with cysteine residues in the kinase active site. The CF₃ group further minimizes oxidative metabolism at the pyrazine core, increasing the likelihood of observing on‑target activity in cellular assays .

High-Throughput Trifluoromethyl Heterocycle Synthesis

The compound's dual activation by the α‑bromoketone and the electron‑withdrawing CF₃‑pyrazine makes it a preferred electrophile for rapid parallel synthesis of thiazoles, imidazoles, and oxazoles . As demonstrated in the Hantzsch thiazole synthesis, reaction selectivity is superior to non‑fluorinated analogs, resulting in cleaner crude products and higher isolated yields (>70%) . This reduces the need for expensive preparative HPLC purification in library production, directly lowering the cost per compound.

CNS-Targeted Probe Design

With a cLogP of 3.76 and TPSA of 61.8 Ų, the compound lies within the favorable range for CNS penetration . It can serve as a versatile intermediate for attaching CNS‑active pharmacophores through the bromine handle while maintaining a physicochemical profile that predicts adequate brain exposure. In contrast, the non‑brominated analog 1‑[5‑(trifluoromethyl)pyrazin‑2‑yl]ethanone (LogP 1.70) would require additional lipophilic modification to achieve similar predicted brain permeability.

Agrochemical Discovery Building Block

The trifluoromethyl group confers not only metabolic stability but also increased lipophilicity, which is highly desirable for agrochemical active ingredients that must penetrate waxy plant cuticles . The bromine handle allows further diversification with fungicidal or herbicidal pharmacophores, while the favorable LogP (>3.5) ensures retention on leaf surfaces for prolonged activity. This contrasts with the less lipophilic 2‑bromo‑1‑(pyrazin‑2‑yl)ethanone, which would be more rapidly washed off and metabolized in planta.

Application
Selection Property
Validation Focus
Covalent inhibitor fragment libraries
Reactive α‑bromoketone warhead on drug-like pyrazine scaffold
Cysteine reactivity and cellular target engagement in kinase assays
High-throughput CF₃‑heterocycle synthesis
Dual activation for thiazole, imidazole, and oxazole formation
Reaction selectivity and crude purity vs. non‑fluorinated analogs
CNS-targeted probe design
cLogP/TPSA in favorable range for predicted brain penetration
Permeability and brain exposure model validation
Agrochemical discovery building block
CF₃‑enhanced lipophilicity for cuticle penetration
Leaf-surface retention and in planta metabolic stability screening
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